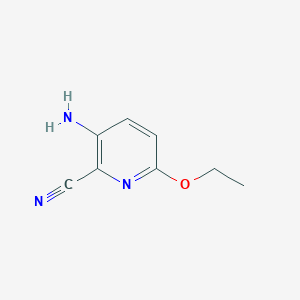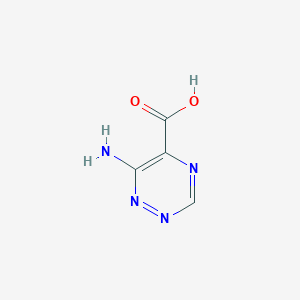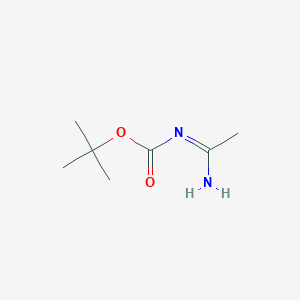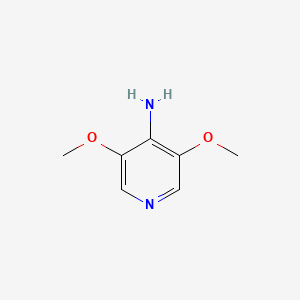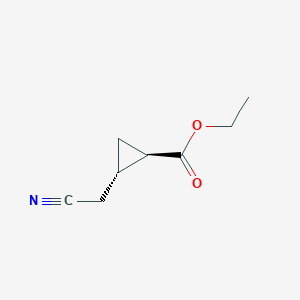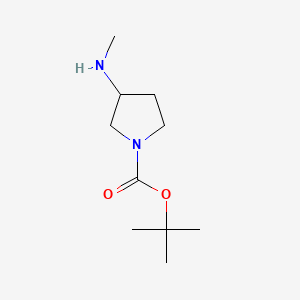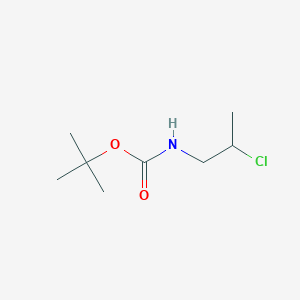![molecular formula C14H15BrClNO B1521419 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride CAS No. 1185303-57-4](/img/structure/B1521419.png)
3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride
Vue d'ensemble
Description
“3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride” is a chemical compound with the CAS Number: 1185303-57-4 and Linear Formula: C14H15BrClNO . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the Inchi Code: 1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H .Physical and Chemical Properties Analysis
The molecular weight of “this compound” is 328.64 . More detailed physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Applications De Recherche Scientifique
Photoreactivity and Electrophilic Intermediates
The compound's reactivity under photolysis conditions has been explored, indicating its potential in generating electrophilic carbene intermediates. This reactivity was harnessed in various nucleophilic trapping experiments, demonstrating its utility in synthetic organic chemistry for creating complex molecular architectures. The study by Pretali et al. (2009) sheds light on the photochemistry of 6-bromo-2-naphthols, closely related to the target compound, illustrating the generation of electrophilic intermediates under specific conditions. This provides insights into how such compounds can be used in synthesizing novel organic molecules through photo-induced reactions (Pretali et al., 2009).
Conducting Polymers from Pyrrolidine Derivatives
The development of conducting polymers using pyrrolidine derivatives, including the target compound, offers significant potential in materials science. Sotzing et al. (1996) discuss the synthesis and electropolymerization of bis(pyrrol-2-yl) arylenes to form conducting polymers, highlighting the low oxidation potential and high stability of these materials. Such polymers have applications in electronic devices, sensors, and as components in smart materials, indicating a broad scope for the use of 3-[(6-Bromo-2-naphthyl)oxy]pyrrolidine hydrochloride in creating innovative polymeric materials (Sotzing et al., 1996).
Water Oxidation Catalysts
Research on water oxidation catalysts has identified the utility of naphthyl-pyrrolidine derivatives in forming dinuclear complexes that facilitate oxygen evolution, as discussed by Zong and Thummel (2005). This suggests potential applications in sustainable energy generation and storage, particularly in splitting water to produce hydrogen fuel. The complexes derived from reactions involving such compounds demonstrate promising catalytic activities, underlining their significance in developing more efficient and robust catalysts for water oxidation (Zong & Thummel, 2005).
Safety and Hazards
Propriétés
IUPAC Name |
3-(6-bromonaphthalen-2-yl)oxypyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO.ClH/c15-12-3-1-11-8-13(4-2-10(11)7-12)17-14-5-6-16-9-14;/h1-4,7-8,14,16H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQPKZSFWZZFML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC3=C(C=C2)C=C(C=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[1-(3-Aminopyridin-2-yl)piperidin-4-yl]methanol](/img/structure/B1521337.png)
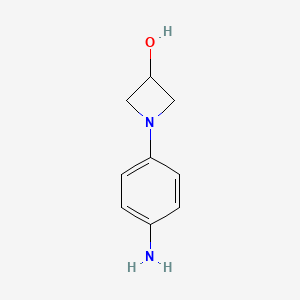
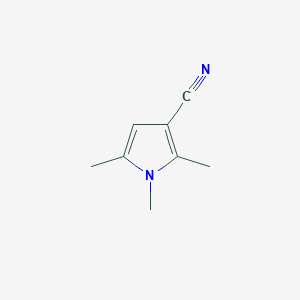

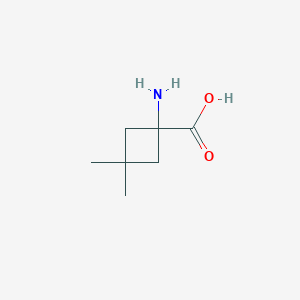
![4-[(Dimethylamino)methyl]pyridin-2-amine](/img/structure/B1521346.png)
